Cas no 1436213-02-3 (6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide)

6-Chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide is a sulfonamide derivative featuring a chloro-substituted pyridine core linked to a 5-methylthiazole moiety via an ethyl spacer. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its unique heterocyclic framework for targeted biological activity. The chloro and sulfonamide functional groups enhance reactivity, facilitating further derivatization, while the thiazole ring contributes to improved binding affinity in receptor interactions. Its well-defined structure and high purity make it suitable for research applications, particularly in drug discovery and development. The compound's stability and synthetic versatility underscore its utility in medicinal chemistry and related fields.
6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide structure
1436213-02-3 structure
Product name:6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide
CAS No:1436213-02-3
MF:C11H12ClN3O2S2
MW:317.814878463745
CID:6378068
PubChem ID:71997374

6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide
    • 1436213-02-3
    • EN300-26599140
    • Z1271275558
    • AKOS016939291
    • 6-CHLORO-N-[2-(5-METHYL-1,3-THIAZOL-2-YL)ETHYL]PYRIDINE-3-SULFONAMIDE
    • Inchi: 1S/C11H12ClN3O2S2/c1-8-6-14-11(18-8)4-5-15-19(16,17)9-2-3-10(12)13-7-9/h2-3,6-7,15H,4-5H2,1H3
    • InChI Key: WFKIGWHZCKYJBE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)S(NCCC1=NC=C(C)S1)(=O)=O

Computed Properties

  • Exact Mass: 317.0059467g/mol
  • Monoisotopic Mass: 317.0059467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109Ų
  • XLogP3: 2.2

6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26599140-0.05g
6-chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-3-sulfonamide
1436213-02-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide

Introduction to 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide (CAS No. 1436213-02-3)

6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1436213-02-3, belongs to a class of molecules that exhibit promising biological activities. The structure of this compound incorporates several key functional groups, including a chloro substituent, a pyridine ring, and a sulfonamide moiety, which collectively contribute to its unique chemical and biological properties.

The pyridine ring is a common pharmacophore in many drugs due to its ability to interact with biological targets such as enzymes and receptors. In 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide, the pyridine ring is further modified with an ethyl chain and a sulfonamide group, enhancing its potential for binding to specific biological targets. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The chloro substituent in the molecule plays a crucial role in modulating its biological activity. Chloro groups are often introduced into drug molecules to enhance their metabolic stability and binding affinity. In this compound, the chloro group is positioned strategically on the pyridine ring, which may influence its interaction with biological targets. The overall structure of 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide suggests that it could be a valuable scaffold for the development of new therapeutic agents.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles such as thiazole and pyridine are frequently found in biologically active molecules due to their ability to mimic natural biomolecules and interact with biological targets in a predictable manner. The incorporation of a 5-methyl-1,3-thiazol-2-yl group in this compound adds another layer of complexity and potential functionality. The thiazole ring is known for its versatility in drug design, offering multiple sites for functionalization and interaction with biological targets.

The synthesis of 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the sulfonamide group typically involves reactions such as sulfonylation followed by nucleophilic substitution. The presence of the ethyl chain attached to the thiazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques and methodologies are employed to achieve the desired molecular structure with high fidelity.

The biological activity of 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, researchers have explored its activity against enzymes such as carbonic anhydrase and proteases, which are implicated in conditions like cancer and inflammation. The sulfonamide moiety is particularly interesting in this context, as it has been shown to enhance binding affinity and selectivity.

In addition to its enzymatic activity, 6-chloro-N-2-(5-methyl-1,3-thiazol-2-yl)ethylpyridine-3-sulfonamide has shown promise in cellular assays. Studies have indicated that it can modulate signaling pathways involved in cell proliferation and apoptosis. These findings suggest that it could be developed into a therapeutic agent for conditions such as cancer and neurodegenerative diseases. The ability of this compound to interact with multiple biological targets makes it an attractive candidate for further investigation.

The pharmacokinetic properties of 6-chloro-N-2-(5-methyl-1,3-thiazol-2-ylyl)ethylpyridine - 3 - sulfonamide are also of great interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a drug candidate. Preliminary studies have suggested that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and reasonable metabolic stability. These properties are essential for developing a drug that can be administered orally and maintain therapeutic levels over time.

The development of new drugs is often hindered by issues such as toxicity and off-target effects. To address these challenges, researchers are employing computational methods to predict the potential toxicity and selectivity of compounds like 6-chloro-N - 2 - (5 - methyl - 1 , 3 - thiazol - 2 - yl ) ethylpyridine - 3 - sulfonamide before they enter preclinical testing. These methods include molecular docking simulations and quantitative structureactivity relationship (QSAR) models. By leveraging these tools early in the drug discovery process, researchers can identify potential liabilities and optimize the compound's structure for improved safety and efficacy.

The future direction of research on 6-chloro-N - 2 - (5 - methyl - 1 , 3 - thiazol - 2 - yl ) ethylpyridine - 3 - sulfonamide includes further exploration of its mechanisms of action and identification of new therapeutic applications. Researchers are also investigating derivatives of this compound to improve its pharmacological properties. By modifying specific functional groups or introducing new ones, scientists aim to enhance its potency, selectivity, and pharmacokinetic profile. These efforts could lead to the development of novel therapeutic agents with significant clinical benefits.

In conclusion, 6-chloro-N - 2 - (5 - methyl - 1 , 3 - thiazol - 2 - yl ) ethylpyridine - 3 - sulfonamide (CAS No. 1436213) is a promising chemical entity with significant potential in pharmaceutical research. Its unique structure incorporates several key functional groups that contribute to its biological activity and make it an attractive scaffold for drug development. Recent studies have highlighted its potential as an inhibitor of various enzymes and receptors involved in disease pathways. With further research aimed at optimizing its pharmacological properties, this compound could emerge as a valuable therapeutic agent for treating conditions such as cancer and neurodegenerative diseases.

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